(3Z)-9-methyldec-3-en-1-yl sulfate
Description
(3Z)-9-Methyldec-3-en-1-yl sulfate is a sulfated fatty acid derivative characterized by a 10-carbon chain (decenyl) with a methyl branch at the ninth carbon and a Z-configured double bond at the third position. The sulfate ester group at the terminal carbon enhances its polarity, making it distinct from non-sulfated analogs.
Properties
Molecular Formula |
C11H21O4S- |
|---|---|
Molecular Weight |
249.35 g/mol |
IUPAC Name |
[(Z)-9-methyldec-3-enyl] sulfate |
InChI |
InChI=1S/C11H22O4S/c1-11(2)9-7-5-3-4-6-8-10-15-16(12,13)14/h4,6,11H,3,5,7-10H2,1-2H3,(H,12,13,14)/p-1/b6-4- |
InChI Key |
KFSZKAMIIWDKKZ-XQRVVYSFSA-M |
Isomeric SMILES |
CC(C)CCCC/C=C\CCOS(=O)(=O)[O-] |
Canonical SMILES |
CC(C)CCCCC=CCCOS(=O)(=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Diketopiperazine Derivatives (e.g., (3Z,6S)-3-Benzylidene-6-isobutylpiperazine-2,5-dione)
- Structure : These compounds feature a six-membered diketopiperazine ring with Z-configured double bonds (e.g., at C3) and substituents like benzylidene or isobutyl groups.
- Activity : Exhibited antiviral activity against H1N1 influenza virus (IC₅₀ = 28.9 ± 2.2 μM for compound 6) .
- Key Differences : Unlike the linear sulfated chain of (3Z)-9-methyldec-3-en-1-yl sulfate, diketopiperazines are cyclic and lack sulfate groups. However, both share Z-configuration in double bonds, which may influence bioactivity.
2-Ethylbenzofurazan (3Z)
- Structure : A benzofurazan derivative with a Z-configured ethyl group.
- Behavior : Demonstrated tautomerism via NMR, with equilibration between unsymmetrical forms at elevated temperatures .
- Key Differences : The aromatic benzofurazan system contrasts with the aliphatic chain of the target compound. However, the Z-configuration in both compounds affects spectroscopic properties and stability.
9-Octadecenoic Acid (9Z)-, (Tetrahydro-3-furanyl)methyl Ester
- Structure : An 18-carbon fatty acid ester with a Z-configured double bond at C9 and a tetrahydrofuran moiety.
- Properties : High molecular weight (366.58 g/mol) and hydrophobicity (XlogP = 6.6) due to the long alkyl chain and ester group .
- Key Differences: The double bond position (C9 vs. C3) and ester vs.
Data Table: Structural and Functional Comparison
Research Findings and Implications
Z-Configuration Effects : The Z-geometry in (3Z)-9-methyldec-3-en-1-yl sulfate likely influences its conformational flexibility and interactions with biological targets, analogous to the role of Z-double bonds in antiviral diketopiperazines .
Branching and Chain Length : The methyl branch at C9 and shorter chain length (C10 vs. C18 in the oleate ester) may reduce membrane permeability but improve specificity in molecular recognition .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
